4-(difluoromethyl)-1-ethyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-(difluoromethyl)-1-ethyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine is an organic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a difluoromethyl group, an ethyl group, and a methyl group attached to a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-1-ethyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and the implementation of continuous flow processes to scale up production efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-1-ethyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the existing functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyrazolopyridine core .
Scientific Research Applications
4-(difluoromethyl)-1-ethyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-1-ethyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
What sets 4-(difluoromethyl)-1-ethyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H15F2N5 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-ethyl-3-methyl-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C14H15F2N5/c1-4-21-14-12(8(2)19-21)10(13(15)16)5-11(18-14)9-6-17-20(3)7-9/h5-7,13H,4H2,1-3H3 |
InChI Key |
WCJSSPOYMUMJQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CN(N=C3)C)C(F)F |
Origin of Product |
United States |
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